molecular formula C5H3ClFNO B1403627 6-Chloro-3-fluoropyridin-2-OL CAS No. 1369769-03-8

6-Chloro-3-fluoropyridin-2-OL

Cat. No. B1403627
CAS RN: 1369769-03-8
M. Wt: 147.53 g/mol
InChI Key: OVBUBBZWODRDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoropyridin-2-OL (6-CFP) is an organic compound belonging to the class of pyridinols. It is a colorless, water-soluble solid with a molecular formula of C5H4ClFO. 6-CFP is a versatile molecule with many potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used in a variety of research studies to investigate its properties and to develop new methods for its synthesis.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogs 6-Chloro-3-fluoropyridin-2-OL can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .

Radiopharmaceuticals

The introduction of fluorine-18 isotopes into pyridine rings creates compounds that are potential imaging agents for positron emission tomography (PET) scans. These radiolabeled compounds can be used in local radiotherapy for cancer and other diseases 6-Chloro-3-fluoropyridin-2-OL could be modified to include the radioactive isotope for use in diagnostic imaging .

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification6-Chloro-3-fluoropyridin-2-OL could be utilized to develop novel compounds with enhanced biological and environmental properties for use in agriculture .

Organic Synthesis

This compound can act as an intermediate in organic synthesis, particularly in the construction of complex molecules with pyridine rings. Its reactivity allows for selective substitution reactions, which are crucial in the synthesis of targeted organic compounds .

Material Science

Fluorinated pyridines, derived from 6-Chloro-3-fluoropyridin-2-OL , can be used in the development of materials with specific electronic and optical properties. These materials are useful in various applications, including electronics and photonics .

Medicinal Chemistry

The introduction of fluorine atoms into medicinal compounds often results in increased efficacy and stability. As such, 6-Chloro-3-fluoropyridin-2-OL can be a valuable building block in the design and synthesis of new drugs, especially those targeting neurological disorders where pyridine derivatives are often effective .

properties

IUPAC Name

6-chloro-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBUBBZWODRDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 5
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-fluoropyridin-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.